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molecular formula C9H14Br3NS B8363374 2-Thenylamine, N,N-bis(2-bromoethyl)-, hydrobromide CAS No. 14742-56-4

2-Thenylamine, N,N-bis(2-bromoethyl)-, hydrobromide

Cat. No. B8363374
M. Wt: 407.99 g/mol
InChI Key: MVODTGURFNTEKX-UHFFFAOYSA-N
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Patent
US07807838B2

Procedure details

A flask was charged with the dibenzoyl-L-tartaric acid salt of {circle around (R)}-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one (this material contained 1.5 eq DBTA counterion, 4.00 g, theor. 0.00454 mol), 2-MeTHF (40 mL), MTBE (40 mL), and water (20 mL). A solution of 5% aq NaHCO3 (about 20 mL) was added until the pH was 7.4. The solution pH was back-adjusted to pH=7.2 with a small amount of 40% citric acid solution. The phases were separated and the aqueous layer was extracted with 2-MeTHF (25 mL). The combined organic layers were dried with Na2SO4 and concentrated to an oil. The oil was used directly in the subsequent condensation. To the crude {circle around (R)}-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one was added methanol (32 mL) and the solution cooled to −40° C. To the cold solution was added pyridine-borane complex (1.30 mL, 0.01287 mol) and 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (1.41 g, 0.00800 mol). The solution was warmed to 0° C. over 45 min then stirred for an additional 2 h. The reaction was quenched by the addition of water (10 mL) and the mixture stirred at rt overnight. To the mixture was added 1M HCl (10 mL), and the solution was stirred for 3 h. Isopropyl acetate (57 mL) was added and the pH adjusted to 7 by the addition of 1M NaOH. The phases were separated and the organic layer extracted with water (25 mL×2). The aqueous phases were extracted further with CH2Cl2 (100 ml, 2×25 mL). The combined IPAc and CH2Cl2 layers were dried (Na2SO4), filtered, and concentrated to yield 3.41 g of crude {circle around (R)}-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one. To the residue was added isopropyl acetate (46 mL) and EtOH (2.5 mL) and the mixture heated to reflux until homogeneous. The solution was allowed to cool slowly to rt and stirred overnight. The slurry was filtered, the solids rinsed with IPAc (13 mL), and dried to provide 1.74 g (76%) of {circle around (R)}-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one as an off-white solid.
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C@@:9]([C:24](O)=O)([OH:23])[C@@:10]([C:15](=[O:22])[C:16]1[CH:21]=CC=[CH:18][CH:17]=1)(O)C(O)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2(CC[C:42]3[CH:47]=[C:46]([CH2:48]C)[N:45]=C(CC)C=3)OC(=O)C=C(O)C2)CCCC1.[CH:52]1[CH:56]=[C:55]([CH2:57]N(CCBr)CCBr)SC=1.Br.[CH3:66][CH:67]1O[CH2:70][CH2:69][CH2:68]1.C([O-])(O)=O.[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:80].CC1C=C(C)[N:94]2[N:98]=C(C=O)[N:100]=[C:93]2[N:92]=1>CO.O.CC(OC)(C)C>[CH:24]1([C:9]2([CH2:1][CH2:2][C:7]3[CH:6]=[C:5]([CH2:4][CH3:3])[N:45]=[C:46]([CH2:47][CH3:42])[CH:48]=3)[O:23][C:21](=[O:80])[C:16]([CH2:17][C:18]3[N:100]=[C:93]4[N:92]=[C:69]([CH3:70])[CH:68]=[C:67]([CH3:66])[N:94]4[N:98]=3)=[C:15]([OH:22])[CH2:10]2)[CH2:52][CH2:56][CH2:55][CH2:57]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
CC1=NC=2N(C(=C1)C)N=C(N2)C=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1(CC(=CC(O1)=O)O)CCC1=CC(=NC(=C1)CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CSC(=C1)CN(CCBr)CCBr.Br
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
CC1CCCO1
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Nine
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-4-hydroxy-5,6-dihydropyran-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1(CC(=CC(O1)=O)O)CCC1=CC(=NC(=C1)CC)CC
Name
Quantity
32 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
then stirred for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2-MeTHF (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was used directly in the subsequent condensation
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 0° C. over 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water (10 mL)
STIRRING
Type
STIRRING
Details
the mixture stirred at rt overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the mixture was added 1M HCl (10 mL)
STIRRING
Type
STIRRING
Details
the solution was stirred for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
Isopropyl acetate (57 mL) was added
ADDITION
Type
ADDITION
Details
the pH adjusted to 7 by the addition of 1M NaOH
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with water (25 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted further with CH2Cl2 (100 ml, 2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined IPAc and CH2Cl2 layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)C1(CC(=C(C(O1)=O)CC1=NN2C(N=C(C=C2C)C)=N1)O)CCC1=CC(=NC(=C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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